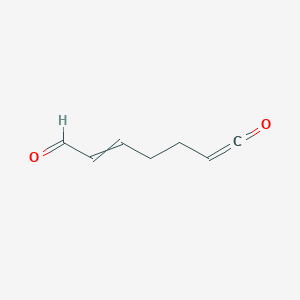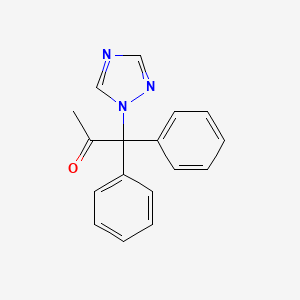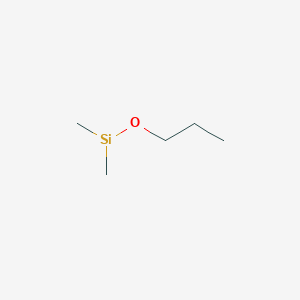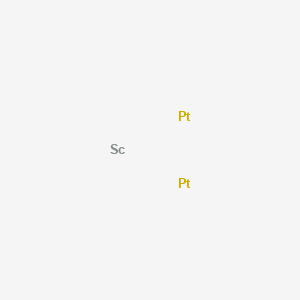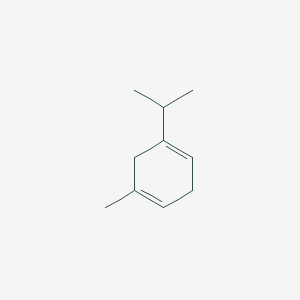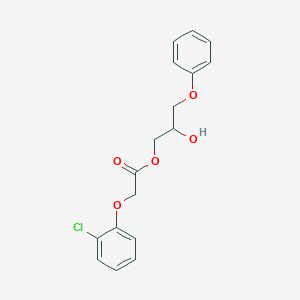
N,N'-bis(cyclohexylsulfamoyl)methanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(cyclohexylsulfamoyl)methanediamine is an organic compound characterized by the presence of two cyclohexylsulfamoyl groups attached to a methanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(cyclohexylsulfamoyl)methanediamine typically involves the reaction of methanediamine with cyclohexylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH2(NH2)2+2C6H11SO2Cl→CH2(NHSO2C6H11)2+2HCl
Industrial Production Methods
On an industrial scale, the production of N,N’-bis(cyclohexylsulfamoyl)methanediamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(cyclohexylsulfamoyl)methanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,N’-bis(cyclohexylsulfamoyl)methanediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bis(cyclohexylsulfamoyl)methanediamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methanediamine: The simplest diamine, used as a precursor in various chemical reactions.
N,N’-bis(methylsulfamoyl)methanediamine: A similar compound with methyl groups instead of cyclohexyl groups.
N,N’-bis(phenylsulfamoyl)methanediamine: A compound with phenyl groups, offering different chemical properties.
Uniqueness
N,N’-bis(cyclohexylsulfamoyl)methanediamine is unique due to the presence of cyclohexyl groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specialized applications.
Properties
CAS No. |
63845-61-4 |
|---|---|
Molecular Formula |
C13H28N4O4S2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N,N'-bis(cyclohexylsulfamoyl)methanediamine |
InChI |
InChI=1S/C13H28N4O4S2/c18-22(19,16-12-7-3-1-4-8-12)14-11-15-23(20,21)17-13-9-5-2-6-10-13/h12-17H,1-11H2 |
InChI Key |
MZLKURSLNDEGLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)NCNS(=O)(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



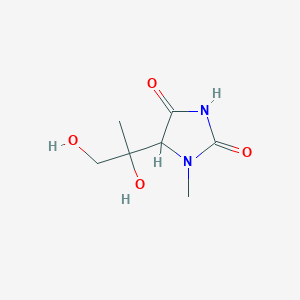
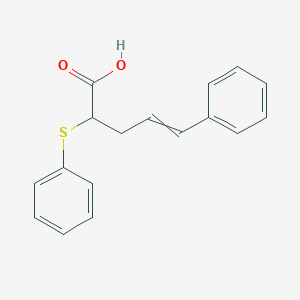
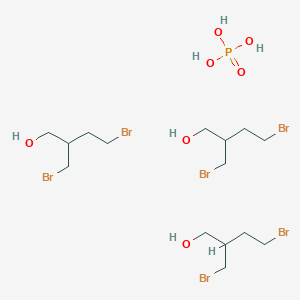
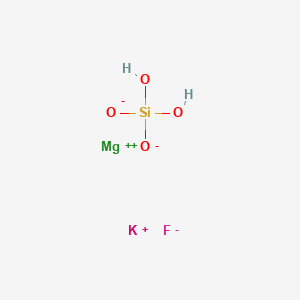
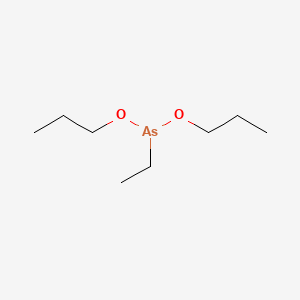

![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)
